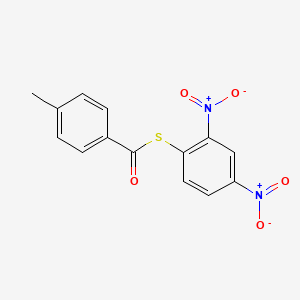
Silanol, phenylenebis[dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silanol, phenylenebis[dimethyl-: is a compound with the chemical formula C10H18O2Si2 . It contains a silanol functional group, which is characterized by the connectivity Si–O–H. This compound is part of the organosilanol family, which includes compounds with one or more organic residues attached to silicon atoms. Silanols are often used as intermediates in organosilicon chemistry and silicate mineralogy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Silanol, phenylenebis[dimethyl- can be synthesized through the hydrolysis of halosilanes, alkoxysilanes, or aminosilanes. The most common reactants are chlorosilanes, which react with water to form silanols and hydrochloric acid:
R3Si–Cl+H2O→R3Si–OH+HCl
For more forcing reagents, such as alkali, fluorosilanes can be used. Alkoxysilanes are slower to hydrolyze compared to silyl ethers, but silyl acetates are faster and less aggressive .
Industrial Production Methods: Industrial production of silanol-functional silicones involves the hydrolysis of chlorosilanes under controlled conditions. Low molecular weight silanol fluids are produced by kinetically controlled hydrolysis, while higher molecular weight fluids can be prepared by equilibrating low molecular weight silanol fluids with cyclics or through equilibrium polymerization under pressure .
Chemical Reactions Analysis
Types of Reactions: Silanol, phenylenebis[dimethyl- undergoes various chemical reactions, including:
Oxidation: Silanols can be oxidized to form siloxanes.
Reduction: Silanols can be reduced to form silanes.
Substitution: Silanols can undergo substitution reactions with halides to form silyl halides.
Common Reagents and Conditions:
Oxidation: Common oxidants include air, peracids, dioxiranes, and potassium permanganate.
Reduction: Metal catalysts are often used for the reduction of silanols.
Substitution: Halides such as chlorosilanes are commonly used in substitution reactions.
Major Products:
Oxidation: Siloxanes
Reduction: Silanes
Substitution: Silyl halides
Scientific Research Applications
Silanol, phenylenebis[dimethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of organosilicon compounds.
Biology: Utilized in the study of silicon-based biochemistry.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Applied in the production of silicones and other silicon-based materials
Mechanism of Action
The mechanism of action of silanol, phenylenebis[dimethyl- involves its ability to form hydrogen bonds due to the presence of the Si–O–H group. This allows it to interact with various molecular targets and pathways, including those involved in the formation of siloxanes and other silicon-based compounds .
Comparison with Similar Compounds
- Trimethylsilanol
- Diphenylsilanediol
- Silanetriols
Comparison: Silanol, phenylenebis[dimethyl- is unique due to its specific structure, which includes two hydroxyl groups and a six-membered aromatic ring. This structure allows it to engage in unique chemical reactions and interactions compared to other silanols .
Properties
CAS No. |
29036-28-0 |
|---|---|
Molecular Formula |
C10H18O2Si2 |
Molecular Weight |
226.42 g/mol |
IUPAC Name |
hydroxy-[2-[hydroxy(dimethyl)silyl]phenyl]-dimethylsilane |
InChI |
InChI=1S/C10H18O2Si2/c1-13(2,11)9-7-5-6-8-10(9)14(3,4)12/h5-8,11-12H,1-4H3 |
InChI Key |
OPDDSVYHVVZKIW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1[Si](C)(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


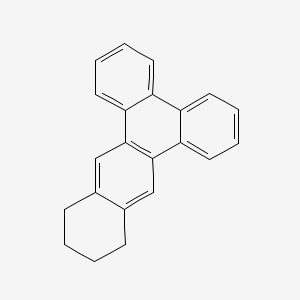
![4-[2-(Aziridin-1-yl)ethoxy]pyridine](/img/structure/B14687262.png)

![2,5-Bis[(4-azidophenyl)methylidene]cyclopentan-1-one](/img/structure/B14687268.png)
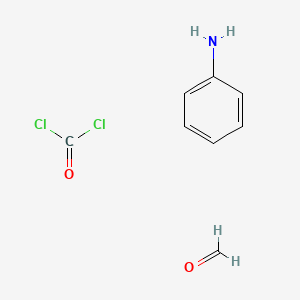
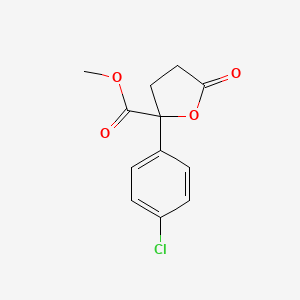
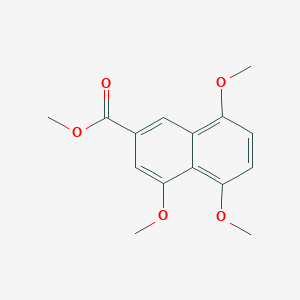
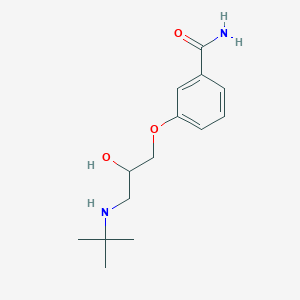

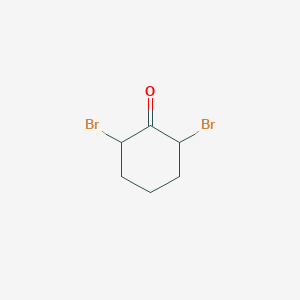
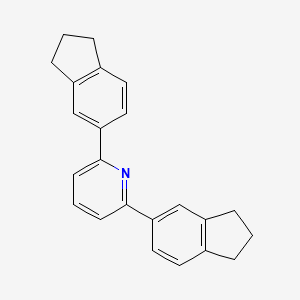
![Benzo[b]thiophene, 5-chloro-3-phenyl-](/img/structure/B14687322.png)
